molecular formula C₁₅H₂₄ B1145194 (±)-β-Santalene CAS No. 37876-50-9

(±)-β-Santalene

Cat. No.: B1145194
CAS No.: 37876-50-9
M. Wt: 204.35
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Description

(±)-β-Santalene is a sesquiterpene hydrocarbon found in the essential oils of various plants, particularly in sandalwood. It is known for its woody and spicy aroma, making it a valuable component in the fragrance industry. The compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-β-Santalene typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. This process can be catalyzed by specific enzymes known as sesquiterpene synthases. In a laboratory setting, the synthesis can be achieved through various organic reactions, including cyclization and rearrangement reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound often involves the extraction of essential oils from sandalwood trees, followed by purification processes such as distillation and chromatography. The yield and purity of this compound can be optimized through selective breeding of sandalwood trees and advanced extraction techniques.

Chemical Reactions Analysis

Types of Reactions: (±)-β-Santalene undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert this compound into various oxygenated derivatives, such as alcohols, ketones, and aldehydes.

    Reduction: Reduction reactions can be used to modify the double bonds in this compound, leading to the formation of saturated hydrocarbons.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield santalol, a key component in sandalwood oil.

Scientific Research Applications

Table 1: Synthesis Methods for (±)-β-Santalene

MethodDescriptionReference
Biosynthetic Engineering Utilizes modified santalene synthases to improve yield in microbial systems.
Chemical Synthesis Involves multi-step organic reactions to produce this compound from simpler precursors.
Plant Extraction Isolated from natural sources like Santalum album through steam distillation.

Biological Properties

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : Studies have demonstrated that sandalwood oil, rich in this compound, possesses anti-inflammatory properties, making it beneficial for treating skin conditions such as acne and eczema .
  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, suggesting its potential use in developing antimicrobial agents .
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties, with studies exploring its effects on tumor cell lines .

Applications in Dermatology

The use of sandalwood oil containing this compound in dermatological formulations has gained traction due to its favorable safety profile and efficacy. Clinical trials have highlighted its benefits in treating inflammatory skin diseases. The compound's ability to modulate immune responses and reduce hyperplasia makes it a valuable ingredient in topical therapies .

Case Studies

  • Sandalwood Oil for Acne Treatment : A clinical study investigated the efficacy of sandalwood oil containing this compound in patients with acne vulgaris. Results indicated significant reductions in lesion counts and inflammation after regular application over eight weeks .
  • Efficacy Against Eczema : Another study assessed the use of sandalwood oil in patients with atopic dermatitis. The findings suggested that topical application led to improved skin hydration and reduced itching, attributed to the anti-inflammatory properties of this compound .

Table 2: Potential Future Applications of this compound

Application AreaPotential Use
Pharmaceuticals Development of anti-inflammatory and antimicrobial drugs.
Cosmetics Formulations for skincare products targeting acne and eczema treatment.
Aromatherapy Use as a natural fragrance component with therapeutic benefits in stress relief and relaxation.

Mechanism of Action

The mechanism of action of (±)-β-Santalene involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes. Additionally, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

    α-Santalene: Another sesquiterpene found in sandalwood oil, known for its similar woody aroma.

    β-Santalol: An oxygenated derivative of (±)-β-Santalene, which is a major component of sandalwood oil and has similar applications in the fragrance industry.

Uniqueness: this compound is unique due to its specific chemical structure and the presence of both enantiomers in equal amounts. This racemic mixture contributes to its distinct aroma and chemical properties, differentiating it from other similar compounds.

Q & A

Basic Research Questions

Q. What enzymatic pathways are involved in (±)-β-Santalene biosynthesis, and how can they be characterized experimentally?

this compound is synthesized from (2E,6E)-farnesyl diphosphate (FPP) via β-santalene synthase (EC 4.2.3.83), which catalyzes cyclization and dephosphorylation. The enzyme produces a mixture of sesquiterpenoids, including (-)-β-santalene, (+)-α-santalene, and (-)-exo-α-bergamotene . To characterize this pathway, researchers often use recombinant enzyme assays coupled with GC-MS to quantify product profiles. A validated method involves incubating purified β-santalene synthase with FPP in a buffer containing Mg²⁺, followed by hexane extraction and GC-MS analysis using α-humulene as an internal standard .

Q. How can researchers validate the stereochemical purity of synthesized this compound?

Stereochemical validation requires chiral chromatography or NMR-based structural elucidation. For example, nuclear Overhauser effect (NOE) spectroscopy can distinguish between exo- and endo-isomers by analyzing spatial proton interactions in the bicyclo[2.2.1]heptane skeleton. Synthetic approaches, such as Corey’s stereoselective alkylation of bicyclic ketones, can also ensure stereochemical fidelity .

Q. What analytical methods are recommended for quantifying this compound in microbial cultures?

GC-MS is the gold standard for quantifying sesquiterpenes like this compound. Protocols include spiking cultures with internal standards (e.g., α-humulene), extracting metabolites via liquid-liquid partition (hexane/water), and calibrating detector response factors using authentic standards . For high-throughput screening, coupled colorimetric assays (e.g., inorganic pyrophosphatase-linked detection of FPP consumption) can supplement GC-MS .

Advanced Research Questions

Q. How can metabolic engineering of S. cerevisiae improve this compound yields, and what are the key challenges?

Strategies include:

  • Upregulating FPP flux : Overexpression of truncated HMG-CoA reductase (tHMG1) to bypass feedback inhibition .
  • Downregulating competing pathways : CRISPRi-mediated suppression of squalene synthase (ERG9) to reduce FPP diversion to sterols .
  • Enhancing precursor availability : Deletion of lipid phosphate phosphatase (LPP1) to prevent FPP hydrolysis, though this requires strain-specific optimization due to gaps in genome-scale metabolic models (e.g., Yeast 6) . Challenges include balancing enzyme expression to avoid toxicity and reconciling simulation tools (e.g., TDPS_FBA) with experimental yields, which often diverge in chemostat vs. batch cultures .

Q. What experimental approaches resolve discrepancies between simulated and observed this compound yields in metabolic models?

Turnover-Dependent Phenotypic Simulation (TDPS) can predict yields by integrating enzyme turnover numbers and flux balance analysis (FBA). However, discrepancies arise from unmodeled regulatory effects (e.g., post-translational modifications) or cultivation-specific factors (e.g., oxygen gradients in shake flasks). Researchers should validate models using chemostat cultures, which provide steady-state data closer to FBA assumptions .

Q. How can enzyme engineering modify β-santalene synthase product specificity?

Structure-guided mutagenesis targeting active-site residues (e.g., Thr467 in SaSSy or Gly/Glu in SanSyn) alters substrate docking and deprotonation patterns. For example, substituting Thr467 with bulkier residues in Santalum album β-santalene synthase reduces α-santalene byproduct formation. Computational modeling (e.g., homology-based docking) and directed evolution are critical for rational design .

Q. What statistical methods are appropriate for analyzing this compound production data across biological replicates?

Use two-tailed t-tests with unequal variance to compare means (e.g., strain optimization experiments). For multi-factorial designs (e.g., promoter strength × gene copy number), ANOVA with post-hoc Tukey tests is recommended. Ensure biological triplicates and report standard deviations to account for variability in sesquiterpene volatility .

Q. How do cultivation conditions (batch vs. chemostat) impact this compound stability and recovery?

Chemostat cultures enhance yield reproducibility by maintaining nutrient-limited steady states, reducing metabolic burden. However, this compound’s volatility necessitates in-situ extraction (e.g., overlay with dodecane) to prevent losses. In batch cultures, intermittent sampling and rapid quenching (liquid N₂) minimize degradation .

Q. Methodological Guidance

Designing a robust experimental workflow for this compound pathway optimization:

  • Step 1 : Clone β-santalene synthase variants into a high-copy plasmid with constitutive promoters (e.g., TEF1).
  • Step 2 : Transform into S. cerevisiae strains pre-engineered for FPP overproduction (e.g., SCIGS28).
  • Step 3 : Cultivate in controlled bioreactors with online monitoring of O₂/CO₂.
  • Step 4 : Extract metabolites at stationary phase and quantify via GC-MS.
  • Step 5 : Validate using TDPS_FBA simulations adjusted for strain-specific parameters .

Addressing contradictory data in this compound stereoselective synthesis:
Contradictions often arise from divergent alkylation/cyclization conditions. For example, acidic conditions may induce α→β-santalene isomerization . Mitigate this by:

  • Controlling reaction pH : Use buffered solutions (e.g., phosphate, pH 7.0).
  • Validating intermediates : NMR tracking of key protons (e.g., C12 in α-santalene) .

Properties

CAS No.

37876-50-9

Molecular Formula

C₁₅H₂₄

Molecular Weight

204.35

Synonyms

exo-2-Methyl-3-methylene-2-(4-methyl-3-pentenyl)-bicyclo[2.2.1]heptane;  exo-(±)-2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-bicyclo[2.2.1]heptane_x000B_

Origin of Product

United States

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